molecular formula C17H25NO3S B2803300 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide CAS No. 898424-89-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide

Cat. No.: B2803300
CAS No.: 898424-89-0
M. Wt: 323.45
InChI Key: SMXORKZEGVTQBL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide is a synthetic benzamide derivative characterized by a 3,5-dimethyl-substituted aromatic core, an isobutyl group, and a sulfone-containing tetrahydrothiophene ring. The sulfone group (1,1-dioxide) enhances polarity and metabolic stability, while the isobutyl substituent contributes to lipophilicity. The compound’s molecular formula is inferred as C₁₇H₂₃NO₃S, with a molecular weight of 329.44 g/mol.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-12(2)10-18(16-5-6-22(20,21)11-16)17(19)15-8-13(3)7-14(4)9-15/h7-9,12,16H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXORKZEGVTQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide is an organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and an amide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NO3S, with a molecular weight of 323.45 g/mol. The presence of the tetrahydrothiophene ring contributes to the compound's reactivity and biological activity. The sulfone group enhances its lipophilicity and potential interactions with biological targets.

Property Value
Molecular FormulaC17H25NO3S
Molecular Weight323.45 g/mol
Structural FeaturesTetrahydrothiophene ring, amide group

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The sulfone and amide functionalities may influence binding affinity and specificity, potentially modulating various biological pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that related compounds show significant antimicrobial properties, with potential applications in combating drug-resistant pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could be relevant for therapeutic applications.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities that warrant further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • A study on sulfone derivatives demonstrated varying degrees of antibacterial activity against common pathogens. The presence of the tetrahydrothiophene moiety was linked to enhanced activity compared to simpler analogs.
  • Another investigation focused on the synthesis of benzimidazole analogues that exhibited improved DNA-binding affinity while maintaining lower cytotoxicity to mammalian cells. This highlights the importance of structural modifications in enhancing biological efficacy .

Potential Applications

Given its unique structural characteristics and observed biological activities, this compound may have promising applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial agents or anti-inflammatory drugs.
  • Pharmacology : Investigating its role as an enzyme inhibitor could provide insights into new therapeutic strategies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications/Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide C₁₇H₂₃NO₃S 329.44 Benzamide, tetrahydrothiophene sulfone, isobutyl Hypothetical: Amidation of 3,5-dimethylbenzoic acid with a substituted amine Potential enzyme inhibition; sulfone enhances stability and solubility
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 Benzamide, hydroxyl, tertiary alcohol Reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H functionalization reactions
Benzathine benzylpenicillin C₄₈H₅₆N₄O₈S₂ 909.11 β-lactam, thiazolidine, dibenzylethylenediamine Salt formation between benzylpenicillin and dibenzylethylenediamine Long-acting antibiotic; low solubility prolongs therapeutic effect

Key Differentiators

Functional Group Impact: The sulfone group in the target compound contrasts with the hydroxyl group in ’s derivative. Sulfones are known for their electron-withdrawing effects, which can enhance binding to electrophilic enzyme pockets, whereas hydroxyl groups facilitate metal coordination in catalysis .

This contrasts with ’s straightforward reaction between 3-methylbenzoyl chloride and a branched amino alcohol .

Biological and Chemical Applications :

  • The target compound’s sulfone moiety may position it as a candidate for protease or kinase inhibition, leveraging sulfone-mediated hydrogen bonding. In contrast, ’s compound is tailored for synthetic chemistry applications, such as directing C–H activation in transition-metal catalysis .
  • Benzathine benzylpenicillin () highlights the role of amide and sulfur-containing rings in antibiotics, though its β-lactam/thiazolidine core differs significantly from the target’s tetrahydrothiophene sulfone .

Q & A

Q. What are the optimal synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dimethylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Formation of the tetrahydrothiophene dioxide moiety via oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Step 2 : Coupling the sulfone group with isobutylamine via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
  • Step 3 : Benzamide formation using 3,5-dimethylbenzoic acid, activated with coupling agents (e.g., EDCl/HOBt) under inert atmospheres .

Q. Key Data :

Reaction StepYield (%)Optimal Conditions
Sulfone Formation75–850–5°C, pH 7–8
Amine Coupling60–7050°C, H₂ pressure (3 atm)
Benzamide Synthesis80–90Dry DMF, RT, 12 h

Q. How can researchers characterize the molecular structure and purity of this compound?

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., similar benzamides in used single-crystal X-ray with R factor < 0.06) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the isobutyl group (δ ~1.0–1.5 ppm) and aromatic methyl groups (δ ~2.3 ppm) .
    • HR-MS : Confirm molecular weight (e.g., C₂₀H₂₈N₂O₃S: calc. 400.18, found 400.17) .
  • HPLC : Purity >95% using C18 columns (mobile phase: acetonitrile/water, 70:30) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 0.1–100 µM) .
  • Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives .
  • Structural Analogs : Compare with derivatives (e.g., lists analogs with modified benzamide groups) to identify SAR trends .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .
  • ADMET Prediction : Tools like SwissADME to estimate solubility (LogP ~3.2), bioavailability (≥0.55), and cytochrome P450 interactions .
  • MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) .

Q. How can reaction byproducts or degradation pathways be systematically analyzed?

  • LC-MS/MS : Identify degradation products under stressed conditions (e.g., pH 1–13, 40–80°C) .
  • Isotope Labeling : Track metabolic pathways using ¹⁴C-labeled compound in hepatocyte assays .
  • Mechanistic Studies : Electrochemical reduction (cyclic voltammetry) to probe redox-sensitive moieties .

Q. What strategies improve regioselectivity in functionalizing the benzamide ring?

  • Directed C−H Activation : Ru-catalyzed ortho-functionalization using directing groups (e.g., achieved 85% yield for iodination) .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during halogenation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

  • Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability .
  • Transcriptomic Profiling : Correlate activity with gene expression patterns (e.g., apoptosis-related genes) .

Methodological Resources

  • Spectral Libraries : PubChem (CID: [retrieve from ]) for reference NMR/MS data .
  • Crystallography : CCDC deposition (e.g., : CCDC 824356) .

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